3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one
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Overview
Description
3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a phenyl group, a triazole ring, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can begin with the preparation of a 3-phenylchromen-2-one intermediate, which is then subjected to a click chemistry reaction with an azide to form the triazole ring .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Scientific Research Applications
3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Chemical Biology: The compound serves as a useful probe in studying biological processes and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring and chromenone core play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one: Unique due to the presence of both a triazole ring and a chromenone core.
3-Phenylchromen-2-one: Lacks the triazole ring, which may result in different biological activities.
7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one: Lacks the phenyl group, which can affect its chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the phenyl group and the triazole ring enhances its versatility and potential for various applications.
Properties
IUPAC Name |
3-phenyl-7-(triazol-1-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-17-15(12-4-2-1-3-5-12)10-13-6-7-14(11-16(13)22-17)20-9-8-18-19-20/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOUECSPZFQZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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